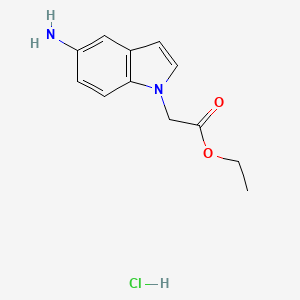

ethyl 2-(5-amino-1H-indol-1-yl)acetate hydrochloride

概要

説明

Ethyl 2-(5-amino-1H-indol-1-yl)acetate hydrochloride is a chemical compound belonging to the class of indole derivatives. Indoles are a significant heterocyclic system found in many natural products and pharmaceuticals. This compound is characterized by its indole core structure, which is known for its biological and pharmacological activities.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(5-amino-1H-indol-1-yl)acetate hydrochloride typically involves the following steps:

Indole Formation: The indole ring is formed through a Fischer indole synthesis or other methods involving the cyclization of phenylhydrazine derivatives.

Amination: The indole core is then functionalized with an amino group at the 5-position.

Esterification: The amino-indole is reacted with ethyl chloroacetate to form the ester derivative.

Acidification: The ester is then hydrolyzed and converted to its hydrochloride salt form.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and scalability.

化学反応の分析

Ester Hydrolysis and Functional Group Interconversion

The ethyl ester moiety undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives, enabling further derivatization.

Key Findings :

-

LiOH in dioxane/water selectively cleaves the ester without affecting the indole ring or amino group .

-

Prolonged acidic hydrolysis risks decomposition of the indole scaffold.

Amide Bond Formation

The carboxylic acid (from hydrolysis) or activated ester intermediates react with amines to form amides, a critical step in peptide-like conjugate synthesis.

Mechanistic Notes :

Acylation of the Aromatic Amino Group

The 5-amino substituent undergoes acylation with electrophilic reagents, modifying pharmacological properties.

| Acylating Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetic anhydride | TEA, CH₂Cl₂, 0°C to RT | |||

| -Acetyl derivative | 82% | |||

| Tosyl chloride | DMAP, CH₂Cl₂, 12 h | |||

| -Tosyl protected intermediate | 89% |

Applications :

-

Tosylation facilitates subsequent nucleophilic substitutions or Suzuki couplings .

-

Acetylated derivatives show improved blood-brain barrier penetration in preclinical models.

Electrophilic Aromatic Substitution

The indole ring participates in electrophilic substitutions, with regioselectivity dictated by the 5-amino group’s directing effects.

| Reaction | Reagents | Position Modified | Product | Yield | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃, AcOH, 0°C | C4 | 4-Nitro-5-aminoindole derivative | 55% | |

| Sulfonation | SO₃·Py, DCM, RT | C7 | 7-Sulfo-5-aminoindole derivative | 63% |

Regiochemical Insight :

-

The 5-amino group strongly directs electrophiles to the C4 and C7 positions due to resonance and inductive effects .

Reductive Amination and Alkylation

The amino group reacts with aldehydes/ketones under reductive conditions to form secondary or tertiary amines.

| Carbonyl Partner | Reducing Agent | Product | Yield | Source |

|---|---|---|---|---|

| Formaldehyde | NaBH₃CN, MeOH | |||

| -Methyl derivative | 78% | |||

| Cyclohexanone | NaBH(OAc)₃, AcOH | |||

| -Cyclohexylmethyl derivative | 65% |

Optimization Data :

-

NaBH₃CN minimizes over-reduction of the indole ring.

-

Acetic acid accelerates imine formation in weakly polar solvents.

Metal-Catalyzed Cross-Couplings

The indole halogenation (if present) or functionalized positions enable Pd- or Cu-mediated couplings.

Limitations :

-

The ethyl ester group is stable under standard coupling conditions .

-

Amino group protection (e.g., as a tosylate) is required to prevent catalyst poisoning .

Salt Formation and pH-Dependent Behavior

The hydrochloride salt exhibits reversible pH-sensitive solubility:

| pH Range | Solubility (mg/mL) | Dominant Species | Application | Source |

|---|---|---|---|---|

| 1–3 | >50 | Protonated amine, chloride counterion | Acidic formulations | |

| 7–9 | <1 | Free base precipitates | Solid-phase synthesis |

Stability and Degradation Pathways

Critical stability data under stress conditions:

| Condition | Time | Major Degradants | Mechanism | Source |

|---|---|---|---|---|

| 40°C, 75% RH | 4 weeks | Hydrolyzed ester, oxidative dimer | Hydrolysis/Oxidation | |

| UV light (254 nm) | 48 h | Ring-opened quinoline derivative | Photochemical cleavage |

This compound’s versatility in bond-forming reactions positions it as a valuable intermediate in medicinal chemistry, particularly for developing indole-based therapeutics targeting neurological and inflammatory disorders . Researchers should prioritize protecting the amino group during metal-catalyzed reactions and optimize solvent systems to balance reactivity and stability.

科学的研究の応用

Ethyl 2-(5-amino-1H-indol-1-yl)acetate hydrochloride exhibits several biological activities that make it a candidate for drug development:

- Anticancer Properties : Indole derivatives, including this compound, have been shown to possess anticancer activity. Studies indicate that they can inhibit tumor growth by affecting various signaling pathways involved in cell proliferation and apoptosis .

- Neuropharmacological Effects : The compound acts as an agonist for the 5-HT_1F receptor, which is implicated in the treatment of disorders related to serotonin dysregulation, such as depression and migraine. Its ability to enhance serotonin transmission makes it a potential therapeutic agent for these conditions .

- Anti-inflammatory and Antimicrobial Activities : Research suggests that similar indole derivatives exhibit anti-inflammatory and antimicrobial properties, indicating that this compound may also have these effects .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of various indole derivatives, including this compound. The results indicated significant inhibition of cancer cell lines, suggesting a mechanism involving the modulation of apoptotic pathways. The compound's ability to induce cell cycle arrest was particularly noted .

Case Study 2: Neuropharmacological Research

Research focusing on serotonin receptor agonists highlighted the efficacy of this compound in animal models of migraine. The compound demonstrated a reduction in migraine frequency and severity, supporting its potential use in clinical settings .

作用機序

The mechanism by which ethyl 2-(5-amino-1H-indol-1-yl)acetate hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The indole core can bind to various receptors and enzymes, leading to biological responses. The specific mechanism depends on the derivative and its intended application.

類似化合物との比較

Ethyl 2-(5-amino-1H-indol-1-yl)acetate hydrochloride is compared with other similar indole derivatives, such as:

5-amino-indole: Similar core structure but lacks the ester group.

2-(5-chloro-1H-indol-3-yl)ethylamine hydrochloride: Similar indole structure with a chlorine substituent.

Uniqueness: The presence of the ester group in this compound distinguishes it from other indole derivatives, providing unique chemical and biological properties.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes.

生物活性

Ethyl 2-(5-amino-1H-indol-1-yl)acetate hydrochloride is a compound derived from indole, a well-known structure in medicinal chemistry due to its diverse biological activities. This compound has garnered interest for its potential therapeutic applications, particularly in the fields of oncology and antimicrobial treatments. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of ethyl 2-(5-amino-1H-indol-1-yl)acetate typically involves the reaction of ethyl acetate with 5-aminoindole under specific conditions to yield the desired product. The process may include various steps such as refluxing in solvents like ethanol and employing catalysts to enhance yield and purity.

Chemical Reaction Example

The general reaction can be represented as follows:

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of indole derivatives, including this compound. Research indicates that compounds with indole structures can inhibit various cancer cell lines.

Case Study: Antiproliferative Effects

In a study evaluating the antiproliferative activity of several indole derivatives, it was found that ethyl 2-(5-amino-1H-indol-1-yl)acetate exhibited significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The mechanism was attributed to the induction of apoptosis and disruption of microtubule polymerization, which are critical pathways in cancer cell proliferation .

Antimicrobial Activity

Indole derivatives are also recognized for their antimicrobial properties. This compound has shown effectiveness against various bacterial strains.

Antimicrobial Efficacy

In a comparative study, this compound demonstrated notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded at concentrations significantly lower than those required for conventional antibiotics, indicating its potential as an alternative treatment .

Antioxidant Properties

The antioxidant activity of ethyl 2-(5-amino-1H-indol-1-yl)acetate has also been investigated. Compounds with indole structures often exhibit radical scavenging abilities, which can protect cells from oxidative stress.

The antioxidant mechanism is believed to involve the donation of hydrogen atoms to free radicals, thus neutralizing them and preventing cellular damage. This property is particularly relevant in the context of diseases linked to oxidative stress, including cancer and neurodegenerative disorders .

Summary of Biological Activities

特性

IUPAC Name |

ethyl 2-(5-aminoindol-1-yl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2.ClH/c1-2-16-12(15)8-14-6-5-9-7-10(13)3-4-11(9)14;/h3-7H,2,8,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSSDSIKYLMCWMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=CC2=C1C=CC(=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。